2-Chlorocyclopent-1-enecarbaldehyde belongs to the class of organic compounds known as aldehydes and halogenated hydrocarbons. Its systematic name reflects its structural features, indicating the presence of both a chlorine atom and an aldehyde group on a cyclopentene ring.
The synthesis of 2-chlorocyclopent-1-enecarbaldehyde can be achieved through multiple methods, primarily involving chlorination and formylation reactions.
In industrial settings, large-scale production utilizes continuous flow reactors and advanced separation techniques to optimize yield and purity. These methods allow for efficient handling of reactants and products while maintaining safety standards.
The molecular structure of 2-chlorocyclopent-1-enecarbaldehyde can be described as follows:
2-Chlorocyclopent-1-enecarbaldehyde participates in various chemical reactions due to its functional groups:
The mechanism of action for 2-chlorocyclopent-1-enecarbaldehyde involves its reactivity with nucleophiles and electrophiles:
The compound exhibits reactivity typical of both aldehydes (e.g., undergoing oxidation and reduction) and halogenated compounds (e.g., substitution reactions) .
2-Chlorocyclopent-1-enecarbaldehyde has several significant applications across various fields:
The systematic IUPAC name 2-chlorocyclopent-1-enecarbaldehyde (CAS No. 2611-03-2) precisely defines this bicyclic compound's structure. The root name "cyclopentene" indicates a five-membered ring with a double bond between C1 and C2, while the prefix "2-chloro" specifies chlorine substitution at C2. The suffix "carbaldehyde" denotes the –CHO group attached directly to C1 of the ring. This nomenclature follows IUPAC Rule C-304.1 for functionalized carbocycles, prioritizing the aldehyde group over the chloro substituent [2] [4] [7].
Alternative names include:
The molecular formula is C₆H₇ClO, with a molar mass of 130.57 g/mol [2] [4]. Key identifiers include:
InChI=1S/C6H7ClO/c7-6-3-1-2-5(6)4-8/h4H,1-3H2
UJULZCJPGRVEEO-UHFFFAOYSA-N
C1CC(=C(C1)Cl)C=O
[4] [7] Table 1: Standard Identifiers of 2-Chlorocyclopent-1-enecarbaldehyde
Identifier Type | Value |
---|---|
CAS Registry Number | 2611-03-2 |
Molecular Formula | C₆H₇ClO |
Molar Mass | 130.57 g/mol |
IUPAC Name | 2-Chlorocyclopentene-1-carbaldehyde |
SMILES | C1CC(=C(C1)Cl)C=O |
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3